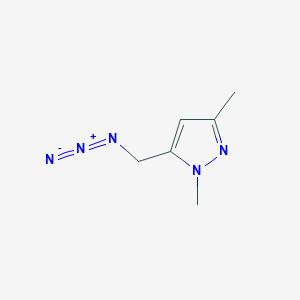
5-(azidomethyl)-1,3-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole: is a chemical compound with the following structural formula:
CH3−N3
|
CH3−C(N2H3)−N−CH3
This compound contains an azide group (N₃) attached to a pyrazole ring. The pyrazole ring consists of two nitrogen atoms and three carbon atoms, forming a five-membered heterocyclic structure. The azide functional group makes it a versatile reagent for click chemistry reactions.
Métodos De Preparación
a. Synthetic Routes
The synthesis of 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole involves several methods. Here are two common approaches:
-
Azidation of Methylpyrazole:
- Start with 1,3-dimethylpyrazole (a commercially available compound).
- React it with sodium azide (NaN₃) in a suitable solvent (e.g., DMF or DMSO) under mild conditions.
- The azide group replaces one of the methyl groups, yielding the desired compound.
-
Azidomethylation of Pyrazole:
- Begin with pyrazole itself.
- Treat it with formaldehyde (HCHO) and sodium azide in the presence of a base (such as NaOH or KOH).
- The azidomethyl group is introduced onto the pyrazole ring.
b. Industrial Production Methods
The industrial production of this compound typically involves large-scale reactions using optimized conditions. specific industrial methods may vary based on proprietary processes employed by manufacturers.
Análisis De Reacciones Químicas
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole can participate in various chemical reactions:
Click Chemistry Reactions:
Substitution Reactions:
Other Transformations:
Aplicaciones Científicas De Investigación
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole finds applications in various fields:
Chemical Biology:
Medicinal Chemistry:
Materials Science:
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. its azide group allows it to participate in bioorthogonal reactions, enabling selective labeling and tracking of biomolecules.
Comparación Con Compuestos Similares
While 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole is unique due to its azide functionality, similar compounds include other azidomethyl-substituted heterocycles and clickable reagents.
Remember that this compound’s versatility lies in its azide group, making it a valuable tool in chemical research and beyond.
Propiedades
Fórmula molecular |
C6H9N5 |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5-(azidomethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H9N5/c1-5-3-6(4-8-10-7)11(2)9-5/h3H,4H2,1-2H3 |
Clave InChI |
LFRZTHSNCOPBMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CN=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















